Field-Effect Mobility in OFETs: P3DDT Exhibits Significantly Lower Hole Mobility Compared to P3HT
In a direct comparative study of regioregular poly(3-alkylthiophene)s, the field-effect hole mobility of poly(3-dodecylthiophene) (P3DDT) was measured at 2.4 × 10⁻⁵ cm²/V·s, which is approximately 400 times lower than the 1 × 10⁻² cm²/V·s observed for poly(3-hexylthiophene) (P3HT) under identical OFET testing conditions [1]. This stark difference is attributed to the longer insulating alkyl side chains, which dilute the density of π-conjugated backbone transport sites and alter thin-film morphology.
| Evidence Dimension | Field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | 2.4 × 10⁻⁵ cm²/V·s (for P3DDT polymer) |
| Comparator Or Baseline | 1 × 10⁻² cm²/V·s (for P3HT polymer) |
| Quantified Difference | P3DDT mobility is ~400× lower than P3HT |
| Conditions | Regioregular polymers; OFET devices fabricated under comparable conditions; measured in linear transfer regime |
Why This Matters
This data is critical for OFET device design: P3HT is selected for high-speed switching applications, whereas P3DDT's lower mobility may be acceptable or even desirable for applications prioritizing solubility, film-forming, or compatibility with specific gate dielectrics.
- [1] Kaneto, K., Lim, W. Y., Takashima, W., Endo, T., & Rikukawa, M. (2000). Alkyl chain length dependence of the field-effect carrier mobility in regioregular poly(3-alkylthiophene)s. Synthetic Metals, 111, 341-344. View Source
